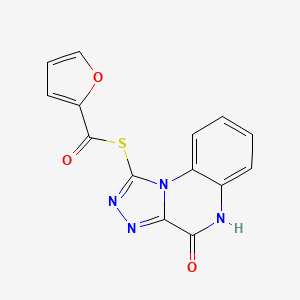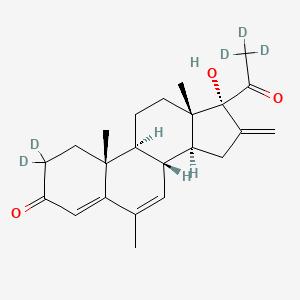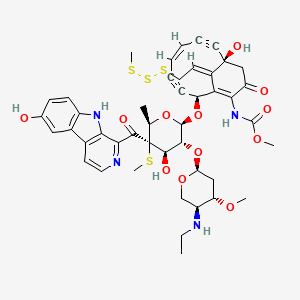
Shishijimicin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shishijimicin C is a novel antitumor agent isolated from the marine organism Didemnum proliferum. It belongs to the enediyne family of antibiotics, known for their potent cytotoxic properties. This compound exhibits highly potent cytotoxicities, making it a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Shishijimicin C involves several complex steps. The synthesis begins with the preparation of key intermediates, such as tetronic acid, which undergoes ketalization followed by reduction. The asymmetric addition of an anion derived from MEMO-allyl and selective protection leads to further intermediates. Swern oxidation to the aldehyde and oxime formation sets the stage for intramolecular dipolar cycloaddition, leading to the desired product with high diastereocontrol .
Industrial Production Methods
Currently, there are no established industrial production methods for this compound due to its complex structure and the scarcity of its natural source. The synthesis is primarily conducted in research laboratories for experimental and clinical studies .
Análisis De Reacciones Químicas
Types of Reactions
Shishijimicin C undergoes various chemical reactions, including:
Oxidation: Swern oxidation is used to convert aldehydes to oximes.
Reduction: Reduction of ketones and aldehydes to alcohols.
Substitution: Formation of trisulfides and glycosidation reactions.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
- Ethylene glycol and diisobutylaluminium hydride for reduction.
- Swern oxidation reagents for aldehyde oxidation.
- Lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt for coupling reactions .
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are crucial for the successful synthesis of the final compound .
Aplicaciones Científicas De Investigación
Shishijimicin C has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potent cytotoxic effects on cancer cells, making it a valuable tool for cancer research.
Medicine: Potential use in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Although not yet industrially produced, its synthesis methods contribute to advancements in synthetic chemistry
Mecanismo De Acción
Shishijimicin C exerts its effects by cleaving DNA, leading to cell death. It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups. This reaction is crucial for its cytotoxic activity. The compound targets cancer cells by intercalating into DNA and causing double-strand breaks, ultimately leading to apoptosis .
Comparación Con Compuestos Similares
Shishijimicin C is similar to other enediyne antibiotics, such as:
Calicheamicin: Known for its potent DNA-cleaving properties and use in ADCs.
Esperamicin: Another enediyne antibiotic with similar cytotoxic effects.
Namenamicin: Shares structural similarities and cytotoxic properties with this compound.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of an alkyne group, which allows for unique chemical reactions and potent cytotoxic effects. Its ability to undergo CuAAc reactions makes it a valuable tool for targeted cancer therapy .
Propiedades
Fórmula molecular |
C45H50N4O12S4 |
|---|---|
Peso molecular |
967.2 g/mol |
Nombre IUPAC |
methyl N-[(1R,4Z,8S,13E)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16+/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1 |
Clave InChI |
MFKZOPIAQKMURV-DIKVFDHFSA-N |
SMILES isomérico |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
SMILES canónico |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
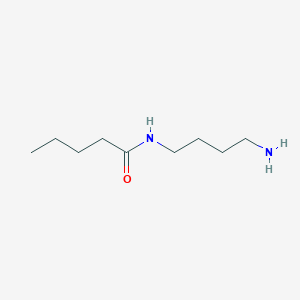
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)


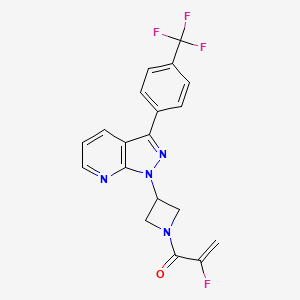
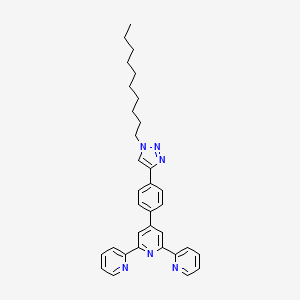

![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
